1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine

Lipophilicity Drug Design Physicochemical Properties

Sourcing enantiopure bornane-pyridine scaffolds for nAChR research often requires costly chiral resolution. This (1R-exo) isomer (CAS 157160-18-4) provides a pre-configured stereochemical template, eliminating downstream purification. • Rigid [2.2.1] bicyclic framework pre-organizes the pyridin-2-ylmethyl pharmacophore for defined nAChR subtype probing. • Elevated lipophilicity (logP ≈ 4.0) vs. unsubstituted norbornane analogs enhances CNS permeability in lead optimization. • Directly enables synthesis of nicotine analogs with potential insecticidal activity, supporting agrochemical discovery programs.

Molecular Formula C16H24N2
Molecular Weight 244.37 g/mol
Cat. No. B12289280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine
Molecular FormulaC16H24N2
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)NCC3=CC=CC=N3)C)C
InChIInChI=1S/C16H24N2/c1-15(2)12-7-8-16(15,3)14(10-12)18-11-13-6-4-5-9-17-13/h4-6,9,12,14,18H,7-8,10-11H2,1-3H3
InChIKeyGWIRNARPJMQEML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bornane-Based Amine for nAChR Ligands and Chiral Building Blocks


1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine (CAS 157160-18-4 for the 1R-exo isomer) is a bicyclic secondary amine that combines the rigid, lipophilic bornane (1,7,7-trimethylbicyclo[2.2.1]heptane) scaffold with a pyridin-2-ylmethyl substituent . The bornane core, a naturally occurring monoterpene hydrocarbon with a logP of 4.0, provides a compact, three-dimensional framework that is distinct from planar aromatic or flexible aliphatic amine scaffolds commonly used in medicinal chemistry [1]. This compound belongs to a class of norbornane/bornane-based pyridine derivatives under investigation as nicotinic acetylcholine receptor (nAChR) ligands and as chiral intermediates for the synthesis of nicotine analogs with potential insecticidal activity .

Why This Bornane-Pyridine Amine Cannot Be Replaced


Generic substitution fails because the bornane scaffold simultaneously delivers three features that simpler bicyclic or monocyclic amines cannot replicate: (i) a conformationally rigid [2.2.1] bicyclic framework that pre-organizes the pyridin-2-ylmethyl pharmacophore into a defined spatial orientation, (ii) three methyl groups that elevate lipophilicity (logP of the parent hydrocarbon = 4.0) relative to the unsubstituted norbornane analog (logP ≈ 2.5–3.0), and (iii) intrinsic chirality from the natural product pool that enables cost-effective access to enantiopure material [1]. In the closely related series of 3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amines, the endo vs. exo configuration of the amine and the degree of N-methylation produced significant shifts in nAChR subtype affinity and functional activity, demonstrating that subtle stereoelectronic changes on this scaffold are not interchangeable [2].

Quantitative Differentiation vs. Structural Analogs


Lipophilicity Advantage: Bornane vs. Norbornane

The parent bornane hydrocarbon exhibits a logP of 4.0, which is substantially higher than that of the unsubstituted norbornane (bicyclo[2.2.1]heptane, estimated logP ≈ 2.5–3.0) and piperidine (logP ≈ 0.8) [1]. When the pyridin-2-ylmethyl substituent is appended, the bornane scaffold delivers a calculated logD7.4 for the target compound in the range of 2.5–3.5, compared to an estimated 1.5–2.5 for the analogous N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine lacking the three methyl groups [1]. This lipophilicity differential has direct consequences for membrane permeability and blood-brain barrier penetration in CNS-targeted programs.

Lipophilicity Drug Design Physicochemical Properties

Stereochemical Impact on nAChR Subtype Selectivity

In a directly relevant class of compounds—endo- and exo-3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amines—the endo primary amines displayed the lowest Ki values on both α4β2* and α7* nAChR subtypes, and the exo/endo isomerism, together with N-methylation state, dictated both binding affinity and functional activity (agonist vs. antagonist) [1]. For instance, compound 2a (a chloro-substituted exo derivative) showed full agonist activity on α3β2 nAChR with an EC50 of 0.43 μM, while its endo counterpart behaved differently [1]. The target compound, bearing the pyridin-2-ylmethyl substituent in the exo configuration at the 2-position, occupies a distinct stereoelectronic space that is not achievable with endo isomers or with the pyridin-3-yl regioisomer.

Nicotinic Receptors Stereochemistry Structure-Activity Relationship

Conformational Pre-Organization of Rigid Bornane Scaffold

The bornane scaffold provides a completely rigid bicyclic framework with zero rotatable bonds in the core, compared to the flexible N-benzyl or N-phenethyl pyridin-2-ylmethylamine analogs that possess 3–5 rotatable bonds [1]. In the broader nAChR ligand field, conformational restriction has been a validated strategy to enhance subtype selectivity; the rigid norbornane-based nicotine analogs designed by Manetti et al. (2019) achieved differential α4β2* vs. α7* binding that was directly attributed to the restricted conformational space imposed by the bicyclic scaffold [2]. The target compound further benefits from the gem-dimethyl bridgehead substitution of the bornane system, which locks the pyridin-2-ylmethyl substituent into a more defined spatial envelope than the analogous norbornane (non-methylated) derivative can achieve [1].

Conformational Restriction Entropy Target Engagement

Chiral Pool Accessibility: Enantiopure Precursor

The target compound can be synthesized from (R)-(+)-bornylamine (CAS 32511-34-5), which is commercially available in enantiopure form derived from the natural chiral pool ((+)-camphor) . By contrast, the analogous (1R,2R,4R)-configured norbornane amines lacking the three methyl groups require multi-step asymmetric synthesis or chiral resolution, adding cost and complexity . The bornane scaffold's three stereogenic centers are pre-installed by nature, enabling direct access to a single enantiomer without the need for chiral chromatography or asymmetric catalysis, which is a procurement advantage for scale-up and medicinal chemistry campaigns requiring consistent stereochemical integrity.

Chiral Synthesis Cost Efficiency Enantiomeric Purity

Metabolic Stability: Bornane vs. Adamantane

The bornane scaffold, unlike the adamantane cage, lacks activated tertiary C–H bonds at bridgehead positions that are susceptible to CYP450-mediated hydroxylation [1]. Adamantane derivatives are well-documented to undergo rapid metabolic hydroxylation at tertiary bridgehead positions, often leading to short half-lives in vivo [1]. The bornane system, with its fully substituted bridgehead carbons (C-1 and C-7 bearing methyl groups) and the remaining C–H bonds being secondary rather than tertiary, is expected to exhibit slower oxidative metabolism. While direct metabolic stability data for the target compound are not publicly available, this class-level inference is supported by the established metabolic profiles of bornane-containing natural products (e.g., camphor) which undergo ketone reduction rather than CYP450 oxidation of the hydrocarbon skeleton [2].

Metabolic Stability CYP450 Drug Metabolism

Research Applications and Procurement Scenarios


Chemical Probe for nAChR Subtype Profiling

The rigid bornane-pyridine scaffold provides a defined three-dimensional pharmacophore for probing nAChR subtype selectivity. Based on the Manetti et al. (2019) demonstration that exo/endo isomerism and N-substitution pattern on the bicyclo[2.2.1]heptane core dictate α4β2* vs. α7* binding preference and agonist/antagonist functional activity, the target compound's exo-2-pyridin-2-ylmethyl configuration offers a distinct spatial presentation of the basic nitrogen and pyridine ring relative to the 3-pyridyl regioisomer series . Researchers seeking to expand nAChR SAR beyond the epibatidine and nicotine chemotypes should prioritize this scaffold for its unique combination of rigidity and lipophilicity.

Nicotine Analog Insecticide Synthesis

The compound is specifically noted as an intermediate for the synthesis of nicotine analogs with potential insecticidal activity . When procured as the enantiopure (1R-exo) isomer (CAS 157160-18-4), it provides a pre-configured stereochemical template that eliminates the need for chiral resolution of downstream products. This is particularly advantageous for agrochemical discovery programs where cost-efficient access to single-enantiomer candidates is critical for regulatory and efficacy reasons.

Bornane Core as Lipophilic Fragment in FBDD

The bornane scaffold (logP = 4.0) functions as a compact, three-dimensional lipophilic fragment that can be elaborated through the secondary amine handle . In fragment-based drug discovery (FBDD), bornane offers an alternative to the more commonly used adamantane (logP ≈ 3.0) and phenyl (logP ≈ 2.0) lipophilic fragments, with the added benefit of intrinsic chirality [1]. The pyridin-2-ylmethyl substituent provides a metal-coordinating handle for targeting metalloenzymes or a basic center for engaging acidic residues in protein binding sites.

Chiral Ligand for Asymmetric Catalysis

Bornane-derived amines have established utility as chiral ligands and auxiliaries in asymmetric synthesis, with (R)-(+)-bornylamine serving as a versatile entry point to pyridylamino-metal complexes active in Diels-Alder and other enantioselective transformations . The target compound, bearing both a chiral bornane backbone and a pyridine nitrogen capable of metal coordination, is positioned as a bidentate (N,N) ligand precursor. Its differentiation from simpler pyridin-2-ylmethylamine ligands lies in the bornane framework's ability to transfer chiral information through steric shielding of one coordination face.

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